molecular formula C9H14 B13793823 3-Nonen-1-yne, (E)- CAS No. 70600-49-6

3-Nonen-1-yne, (E)-

Cat. No.: B13793823
CAS No.: 70600-49-6
M. Wt: 122.21 g/mol
InChI Key: MDHBUOMRTGHQPI-FNORWQNLSA-N
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Description

3-Nonen-1-yne, (E)- is an organic compound with the molecular formula C₉H₁₄. It is an alkyne, characterized by the presence of a carbon-carbon triple bond. The (E)-configuration indicates that the substituents on either side of the double bond are on opposite sides, giving the molecule a specific geometric structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nonen-1-yne, (E)- can be achieved through various methods. One common approach involves the use of alkyne metathesis, where a terminal alkyne reacts with a suitable catalyst to form the desired product. Another method involves the coupling of an alkyne with an alkyl halide in the presence of a strong base, such as sodium amide, under anhydrous conditions .

Industrial Production Methods

Industrial production of 3-Nonen-1-yne, (E)- typically involves large-scale chemical reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalysts can enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

3-Nonen-1-yne, (E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Nonen-1-yne, (E)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-Nonen-1-yne, (E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The triple bond in the molecule allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and exert specific effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nonen-1-yne, (E)- is unique due to its specific (E)-configuration, which imparts distinct geometric and chemical properties. This configuration can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

CAS No.

70600-49-6

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

(E)-non-3-en-1-yne

InChI

InChI=1S/C9H14/c1-3-5-7-9-8-6-4-2/h1,5,7H,4,6,8-9H2,2H3/b7-5+

InChI Key

MDHBUOMRTGHQPI-FNORWQNLSA-N

Isomeric SMILES

CCCCC/C=C/C#C

Canonical SMILES

CCCCCC=CC#C

Origin of Product

United States

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